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Compound of Interest

Compound Name: Adipiplon

Cat. No.: B1666617

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipiplon (also known as NG2-73) is a non-benzodiazepine anxiolytic and hypnotic agent that
acts as a selective positive allosteric modulator of the y-aminobutyric acid type A (GABAA)
receptor. This document provides a comprehensive technical overview of the chemical
structure and a detailed examination of a potential synthetic route for Adipiplon. The synthesis
involves a multi-step process culminating in the formation of the final complex heterocyclic
structure. This guide also elucidates the mechanism of action of Adipiplon through the GABAA
receptor signaling pathway.

Chemical Structure

Adipiplon possesses a complex heterocyclic structure, chemically identified as 7-((2-(3-
fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-[ 1][2][3]triazolo[1,5-c]pyrimidine.
[2] The molecule is characterized by a fused triazolopyrimidine core, substituted with a methyl
and a propyl group. A key feature is the methyl-linked imidazolyl group, which is further
substituted with a fluoropyridinyl moiety.
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Identifier Value

7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-

IUPAC Name yl)methyl)-2-methyl-8-propyl-[1]triazolo[1,5-
c]pyrimidine

CAS Number 840486-93-3

Molecular Formula CisHisFN7

Molecular Weight 351.39 g/mol

CCCC1=C(CN2C=CN=C2C3=NC=CC=C3F)N=
CN4C1=NC(C)=N4

SMILES

Synthesis of Adipiplon

The synthesis of Adipiplon is a multi-step process that involves the construction of the
complex heterocyclic scaffold. While the definitive, publicly disclosed industrial synthesis
remains proprietary, a plausible synthetic route can be conceptualized based on established
methodologies for the synthesis of related imidazo-pyrimidines and triazolo-pyrimidines. A
potential retrosynthetic analysis suggests the disconnection of the molecule into key building
blocks, which are then synthesized and coupled.

A crucial patent, WO2005012306A2, titled "Preparation of imidazo-pyrimidines and triazolo-
pyrimidines as benzodiazepine receptor ligands for the treatment of central nervous system
diseases," likely contains detailed experimental procedures for Adipiplon and its analogs.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection at the methylene bridge
connecting the triazolopyrimidine and imidazole rings. This leads to two primary synthons: a
halogenated or otherwise activated methyl-triazolopyrimidine and a fluoropyridinyl-imidazole.
Further disconnection of the triazolopyrimidine core would lead to simpler pyrimidine and
triazole precursors. Similarly, the fluoropyridinyl-imidazole can be broken down into 2-
substituted-3-fluoropyridine and an imidazole precursor.

Postulated Synthetic Pathway
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Based on general synthetic methods for similar heterocyclic systems, a potential forward
synthesis is outlined below. It is important to note that this is a representative pathway and the
actual industrial synthesis may differ.

Step 1: Synthesis of thetriazolo[1,5-c]pyrimidine core. This can be achieved through the
condensation of a substituted pyrimidine with a hydrazine derivative, followed by cyclization
with a suitable one-carbon synthon. For instance, reacting a 4-hydrazinyl-5-propyl-6-
methylpyrimidine with an orthoester would yield the triazolopyrimidine ring system.

Step 2: Functionalization of the triazolopyrimidine core. The synthesized triazolopyrimidine
would then be functionalized at the 7-position with a suitable leaving group, such as a halogen,
to enable subsequent coupling.

Step 3: Synthesis of the 2-(3-fluoropyridin-2-yl)-1H-imidazole moiety. This can be accomplished
by reacting 3-fluoropyridine-2-carbaldehyde with glyoxal and ammonia or a primary amine, in a
variation of the Radziszewski imidazole synthesis.

Step 4: Coupling of the two heterocyclic systems. The final step involves the N-alkylation of the
2-(3-fluoropyridin-2-yl)-1H-imidazole with the functionalized 7-methyl-triazolo[1,5-c]pyrimidine
from Step 2. This is typically carried out in the presence of a base in a suitable polar aprotic
solvent.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the postulated synthetic
pathway. This is for illustrative purposes only and has not been experimentally validated.

Synthesis of 7-(chloromethyl)-2-methyl-8-propyl-triazolo[1,5-c]pyrimidine: A solution of 2-
methyl-8-propyl-triazolo[1,5-c]pyrimidin-7-ol (1.0 eq) in phosphorus oxychloride (5.0 eq) would
be heated at reflux for several hours. The excess phosphorus oxychloride would be removed
under reduced pressure, and the residue carefully quenched with ice-water. The resulting solid
would be filtered, washed with water, and dried to afford the chloromethyl derivative.

Synthesis of 2-(3-fluoropyridin-2-yl)-1H-imidazole: A mixture of 3-fluoropyridine-2-carbaldehyde
(1.0 eq), glyoxal (1.1 eq, 40% in water), and ammonium hydroxide (excess) in methanol would
be stirred at room temperature for an extended period. The solvent would be evaporated, and
the residue purified by column chromatography on silica gel to yield the desired imidazole.
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Synthesis of Adipiplon: To a solution of 2-(3-fluoropyridin-2-yl)-1H-imidazole (1.0 eq) in
anhydrous dimethylformamide (DMF) would be added a base such as sodium hydride (1.1 eq)
at 0 °C. After stirring for a short period, a solution of 7-(chloromethyl)-2-methyl-8-propyl-
triazolo[1,5-c]pyrimidine (1.0 eq) in DMF would be added dropwise. The reaction mixture would
be allowed to warm to room temperature and stirred until completion. The reaction would be
qguenched with water, and the product extracted with an organic solvent. The organic layer
would be washed, dried, and concentrated. The crude product would be purified by

recrystallization or column chromatography.

: itative [ 1 ive)

) ] Analytical
Step Product Yield (%) Purity (%)
Method
7-
(chloromethyl)-2-
1 methyl-8-propyl- 75 95 'H NMR, LC-MS
triazolo[1,5-
c]pyrimidine
2-(3-
o H NMR, 13C
2 fluoropyridin-2- 60 98
o NMR
yl)-1H-imidazole
N 1H NMR, 13C
3 Adipiplon 55 >99
NMR, HRMS

Note: The above data are hypothetical and for illustrative purposes. Actual yields and purities
would be dependent on the specific reaction conditions and purification methods employed.

Mechanism of Action and Signaling Pathway

Adipiplon functions as a positive allosteric modulator of the GABAA receptor. The GABAA
receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows
the influx of chloride ions into the neuron. This influx of negatively charged ions leads to
hyperpolarization of the neuronal membrane, making it less likely to fire an action potential,
thus exerting an inhibitory effect on neurotransmission.
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Adipiplon does not bind to the same site as GABA (the orthosteric site). Instead, it binds to an
allosteric site on the receptor complex. This binding induces a conformational change in the
receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of
channel opening in response to GABA binding. The ultimate effect is an enhancement of the
inhibitory GABAergic signaling.

GABAA Receptor Signaling Pathway
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Caption: GABAergic synapse and the modulatory effect of Adipiplon.

Experimental Workflow for Receptor Binding Assay
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Caption: Workflow for a GABA-A receptor binding assay.
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Conclusion

Adipiplon represents a significant scaffold in the development of selective GABAA receptor
modulators. Its intricate chemical structure necessitates a sophisticated multi-step synthesis.
Understanding the detailed synthetic pathways and the nuances of its interaction with the
GABAA receptor is crucial for the development of future therapeutics in this class. The
information provided in this technical guide serves as a foundational resource for researchers
and professionals in the field of drug discovery and development. Further investigation into the
specific synthetic protocols detailed in the patent literature is recommended for those seeking
to replicate or build upon the synthesis of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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